Mcl-1 antagonist 1 is a small-molecule inhibitor targeting myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family of proteins. Mcl-1 plays a critical role in regulating apoptosis, and its overexpression is associated with various cancers, making it a significant target for therapeutic intervention. The development of Mcl-1 antagonists is crucial for enhancing the efficacy of cancer treatments, particularly in hematological malignancies.
Mcl-1 antagonist 1 was identified through high-throughput screening methods aimed at discovering selective inhibitors of Mcl-1. It belongs to a class of compounds designed to disrupt the protein-protein interactions that Mcl-1 engages in to prevent apoptosis. This compound has been classified as a selective small-molecule inhibitor, demonstrating significant binding affinity to Mcl-1 while showing reduced interaction with other anti-apoptotic proteins such as Bcl-2 and Bcl-xL .
The synthesis of Mcl-1 antagonist 1 typically involves several key steps, including:
The synthesis process is meticulously documented, ensuring reproducibility and the ability to scale production for further testing.
Mcl-1 antagonist 1 features a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the Mcl-1 protein. The compound typically includes:
The structural data obtained from X-ray crystallography or NMR spectroscopy provides insights into the binding conformation and interactions with Mcl-1, revealing how modifications can improve potency .
The chemical reactions involved in synthesizing Mcl-1 antagonist 1 include:
These reactions are carefully controlled to maximize yield and ensure the desired structural characteristics are achieved .
Mcl-1 antagonist 1 functions by inhibiting the anti-apoptotic activity of Mcl-1, leading to increased apoptosis in cancer cells. The mechanism involves:
Data from cellular assays confirm the efficacy of this mechanism in promoting apoptosis in targeted malignancies.
Mcl-1 antagonist 1 exhibits specific physical and chemical properties that contribute to its functionality:
These properties are critical for ensuring effective delivery and activity within biological systems .
Mcl-1 antagonist 1 has several promising applications in scientific research and clinical settings:
Myeloid cell leukemia-1 (Mcl-1) represents a critical regulatory node within the intricate machinery governing programmed cell death. As an antiapoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, Mcl-1 functions as a potent suppressor of mitochondrial apoptosis, with its dysregulation implicated in numerous treatment-resistant cancers. The development of Mcl-1 antagonist 1 exemplifies the focused effort to pharmacologically inhibit this challenging target through structure-based drug design. This compound emerged from rigorous screening of compounds described in patent WO2019173181, specifically designated as compound 200 in the patent documentation, with the chemical identifier CAS No. 2376775-05-0 [1]. Its molecular structure (C₄₁H₅₄ClF₂N₅O₈S, MW: 850.41) embodies the sophisticated approach required to disrupt protein-protein interactions (PPIs) within the Bcl-2 family [1]. Unlike other antiapoptotic proteins, Mcl-1 displays exceptional functional versatility, influencing not only apoptosis but also mitochondrial homeostasis, cellular differentiation, and DNA damage response pathways [2] [6]. The clinical imperative for Mcl-1 inhibitors stems from the frequent overexpression and amplification of the MCL1 gene across diverse hematological and solid tumors, which confers survival advantages to malignant cells and resistance to conventional therapeutics [4] [8].
Mcl-1 occupies a unique position within the Bcl-2 family due to its structural complexity, rapid turnover kinetics, and diverse functional repertoire. Like other antiapoptotic members (BCL-2, BCL-xL, BCL-W, A1), Mcl-1 contains conserved Bcl-2 homology (BH) domains (BH1-BH3, and a putative BH4 domain) that facilitate interactions with proapoptotic family members [6] [8]. Its tertiary structure forms the characteristic hydrophobic BH3-binding groove, composed of eight α-helices that create pockets (P1-P4) for binding the amphipathic α-helical BH3 domains of proapoptotic proteins [6] [8]. However, Mcl-1 exhibits distinctive features:
Table 1: Structural Features of the BH3-Binding Groove in Anti-Apoptotic Bcl-2 Family Proteins
Protein | Groove Characteristics | Key Interaction Pockets | Primary Proapoptotic Partners |
---|---|---|---|
Mcl-1 | Shallow, wide, more open conformation; electropositive surface (Lys/His rich) | P2 and P3 are major interaction "hot spots"; QRN motif (Q221, R222, N223) regulates ubiquitination | NOXA (selective), BIM, PUMA, BAK |
BCL-2 | Deeper, more hydrophobic groove | P2 and P4/P1 as major interaction sites | BAD (selective), BIM, BAX |
BCL-xL | Deep hydrophobic groove | P2 and P4 as major interaction sites | BAD, BIM, BAK, BAX |
The QRN motif (residues Q221, R222, N223) within the Mcl-1 BH3 domain is particularly crucial. Its conformation (helical vs. non-helical), influenced by binding partners like NOXA or BIM, dictates Mcl-1's susceptibility to ubiquitination and degradation by the E3 ligase MULE. NOXA binding stabilizes the helical QRN structure, promoting Mcl-1 degradation, while BIM binding stabilizes the non-helical form, protecting Mcl-1 [6]. This intricate structural regulation makes Mcl-1 a challenging but potentially exploitable target.
MCL1 is one of the most frequently amplified genes in human cancers, particularly within hematological malignancies. This overexpression provides cancer cells with a profound survival advantage and is a major driver of therapy resistance. The pathological significance is multifaceted:
Table 2: Prevalence and Impact of Mcl-1 Dysregulation in Select Hematological Malignancies
Malignancy | MCL1 Amplification/Overexpression Frequency | Correlation with Prognosis | Key Resistance Mechanisms Countered |
---|---|---|---|
Multiple Myeloma (MM) | ~40% (1q21 gain/amplification) [4] [8] | Shorter PFS, Shorter OS [4] [8] | Dexamethasone, Bortezomib, Melphalan |
Acute Myeloid Leukemia (AML) | High prevalence of overexpression (various mechanisms) [4] [8] | Poor response to chemo, Inferior survival [4] [8] | Cytarabine, Anthracyclines, Venetoclax (BCL-2i) |
Diffuse Large B-Cell Lymphoma (DLBCL) | Common overexpression [4] | Associated with poor outcome [4] | R-CHOP chemotherapy, BCL-2/BCL-xL inhibitors |
Chronic Lymphocytic Leukemia (CLL) | Overexpression common, especially in aggressive/refractory disease [4] | Associated with 17p del/TP53 mut, Richter's transformation [4] [8] | Venetoclax (primary or acquired resistance) |
Targeting the PPIs governing the Bcl-2 family, particularly inhibiting Mcl-1, presents formidable pharmacological hurdles distinct from traditional enzyme inhibition. Mcl-1 antagonist 1 exemplifies the efforts to overcome these challenges through rational design, yet significant obstacles remain:
Mcl-1 antagonist 1, developed using structure-based design guided by the compound 200 scaffold from patent WO2019173181, represents a direct pharmacologic assault on the Mcl-1 BH3-binding groove [1]. Its molecular structure reflects the intricate optimization needed to achieve sufficient binding affinity for this challenging PPI target. While its specific binding affinity data wasn't detailed in the search results, compounds of this class typically aim for low nanomolar binding constants (KD) to effectively displace proapoptotic partners like NOXA or BIM. The ongoing clinical development of various Mcl-1 inhibitors (e.g., S63845 derivatives like S64315/MIK665) underscores both the therapeutic potential and the concerted effort to navigate the complex pharmacological landscape defined by these challenges [4] [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6